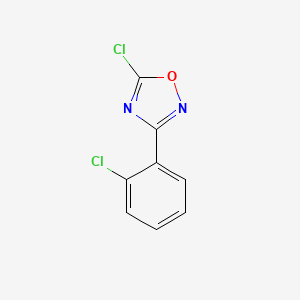
5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound . It is a derivative of oxadiazole, which is a five-membered heterocyclic moiety .
Molecular Structure Analysis
The molecular structure of 5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole consists of a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two chlorine atoms .Applications De Recherche Scientifique
Synthesis and Characterization:
- Li Zheng (2004) reported on the synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles using microwave irradiation, highlighting a method with high yield and simple work-up procedure (Li Zheng, 2004).
- Z. Abbas, Dhuha Faruq Hussain, and R. M. Shakir (2017) synthesized new heterocyclic compounds based on 5-Aryl-1,3,4-Oxadiazole, exploring different methods and characterizing the products (Abbas, Hussain & Shakir, 2017).
Antimicrobial Activity:
- N. P. Rai et al. (2010) investigated novel methanones derived from 5-chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole for their antibacterial activity, finding significant activity against various bacterial strains (Rai et al., 2010).
Anticancer Potential:
- Han-Zhong Zhang et al. (2005) identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer with activity against cancer cell lines (Zhang et al., 2005).
- Sachin K. Bhosale et al. (2017) studied 3-(4-chlorophenyl)-[1,2,3] oxadiazol-3-ium-5-olate for its anticancer activity against human tumor cell lines, finding promising results (Bhosale, Deshpande & Wagh, 2017).
Chemical Reactivity and Molecular Docking:
- Abdul-Malek S. Al-Tamimi et al. (2018) conducted a comprehensive study on oxadiazole derivatives, combining DFT calculations, MD simulations, and molecular docking to understand their reactivity and potential as anti-cancer drugs (Al-Tamimi et al., 2018).
Thermal and Biological Activity:
- S. Arora et al. (2012) synthesized 1,3,4-oxadiazoles to evaluate their antibacterial and thermal properties, providing insights into their stability and potential applications (Arora et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJHUZVIAQKYLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



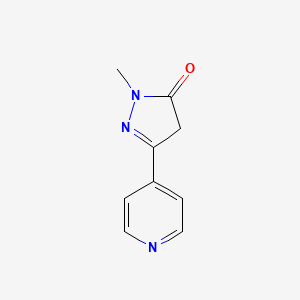
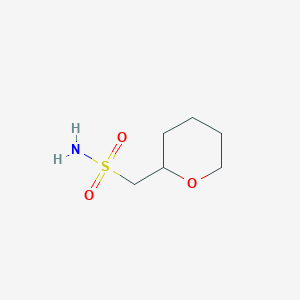
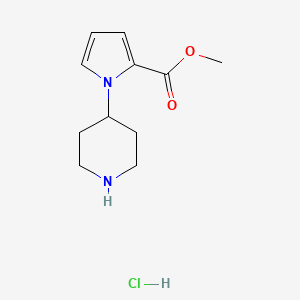
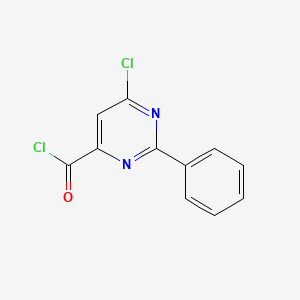
![Methyl 3-amino-5-bromo-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1420840.png)
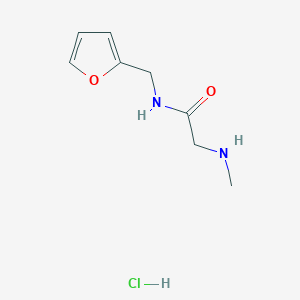
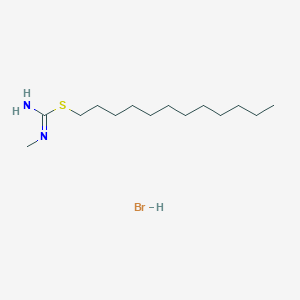
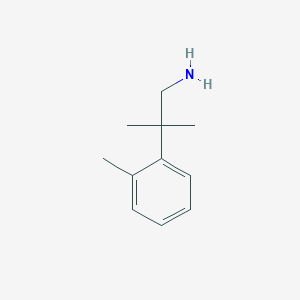

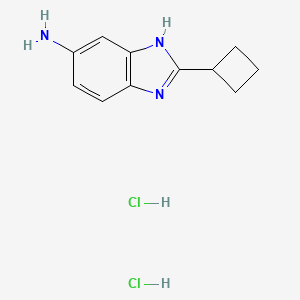
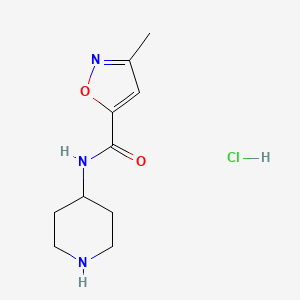
![N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine](/img/structure/B1420852.png)
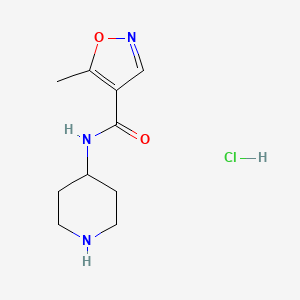
![Ethyl 4-methyl-2-[(2-methylquinolin-8-YL)oxy]-1,3-thiazole-5-carboxylate](/img/structure/B1420856.png)